molecular formula C10H10FNO B13459068 6-fluoro-5-methoxy-7-methyl-1H-indole

6-fluoro-5-methoxy-7-methyl-1H-indole

Cat. No.: B13459068
M. Wt: 179.19 g/mol
InChI Key: PHNQRYZKYJXXNJ-UHFFFAOYSA-N
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Description

6-Fluoro-5-methoxy-7-methyl-1H-indole is a substituted indole derivative of high interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmaceuticals, known for its ability to interact with diverse biological targets . This specific compound features a multi-substitution pattern with fluoro, methoxy, and methyl groups, which are common modifications employed to fine-tune the molecule's physicochemical properties, potency, and metabolic stability . Substituted indoles like this one are frequently utilized as key intermediates in the synthesis of more complex molecules for probing new biological pathways or as potential therapeutics for a range of diseases, including infectious diseases, cancer, and neurological disorders . Researchers value such building blocks for constructing compound libraries in hit-to-lead optimization campaigns, where systematic exploration of structure-activity relationships (SAR) is crucial . This product is intended for use in a laboratory setting by qualified scientists. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

6-fluoro-5-methoxy-7-methyl-1H-indole

InChI

InChI=1S/C10H10FNO/c1-6-9(11)8(13-2)5-7-3-4-12-10(6)7/h3-5,12H,1-2H3

InChI Key

PHNQRYZKYJXXNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1F)OC)C=CN2

Origin of Product

United States

Preparation Methods

Key Features:

  • Starting materials: Substituted phenylhydrazines and ketones or aldehydes bearing appropriate substituents.
  • Catalysts: Strong acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or Lewis acids like boron trifluoride (BF₃).
  • Reaction conditions: Typically conducted under reflux or elevated temperatures, with reaction times ranging from 1 to several hours.

Application to 6-Fluoro-5-methoxy-7-methyl-1H-indole:

  • The incorporation of fluorine at the 6-position and methoxy at the 5-position can be achieved by selecting appropriately substituted phenylhydrazines or by subsequent functionalization steps post-indole formation.
  • For example, starting from a 4-fluoro-phenylhydrazine derivative and a methylated ketone can afford the desired substitution pattern.

Research Data:

  • A 2020 study demonstrated the synthesis of various polysubstituted indoles via Fischer indolization, with yields exceeding 80% under optimized conditions, indicating high efficiency and scalability (see).
  • The reaction's regioselectivity is influenced by the electronic effects of substituents on the hydrazine and carbonyl components, favoring substitution at specific positions on the indole ring.

Multi-Step Synthesis Approaches

Beyond the classical Fischer indole synthesis, recent research has developed scalable, multi-step routes that incorporate functional group modifications and regioselective substitutions.

Nucleophilic Aromatic Substitution (SNAr) for Fluorination:

  • Fluorine at the 6-position can be introduced via nucleophilic aromatic substitution on suitably activated precursors, such as nitroaromatic compounds, followed by reduction and cyclization.
  • This approach ensures regioselectivity and high yields, especially when starting from commercially available fluorinated intermediates.

Methoxy Group Introduction:

  • The methoxy group at the 5-position can be installed through methylation of phenolic precursors using methyl iodide (MeI) or dimethyl sulfate in the presence of base.
  • Alternatively, methoxy substitution can occur via electrophilic aromatic substitution on the indole ring after its formation.

Methylation at the 7-Position:

  • The methyl group at the 7-position is often introduced via Friedel-Crafts alkylation or through methylation of the indole nitrogen, followed by selective functionalization of the aromatic ring.

Example of a Multi-Step Route:

Step Reaction Reagents Conditions Yield (%) Reference
1 Nitration of fluorobenzene HNO₃, H₂SO₄ Cold temperature 85
2 Reduction to amino compound Sn/HCl Reflux 90
3 Formation of phenylhydrazine Hydrazine hydrate Reflux 80
4 Fischer indole synthesis with methyl ketone Acid catalyst Reflux 80+

Alternative Synthetic Strategies

Recent advances have explored alternative pathways, including:

Advantages of These Methods:

  • Potential for late-stage functionalization, reducing the need for multiple protection/deprotection steps.
  • Improved regioselectivity and yields in complex substitution patterns.

Summary of Synthesis Data Tables

Method Starting Material Key Reagents Conditions Typical Yield Notes
Fischer Indole Synthesis Phenylhydrazine + Ketone Acid catalyst Reflux, 1-3 hours 80-85% Most common method
Nucleophilic Aromatic Substitution Fluorinated aromatic Nucleophile (e.g., fluoride source) Elevated temperature 70-90% For fluorine installation
Methylation Phenolic intermediates Methyl iodide or dimethyl sulfate Basic conditions 85-95% For methoxy group
Transition-metal catalysis Suitable precursors Pd/C or Cu catalysts Mild to moderate temperatures Variable For regioselective cyclization

Research Discoveries and Trends

  • Scalability: Multi-step synthetic routes have been optimized for gram-scale production with yields exceeding 80%, demonstrating industrial viability.
  • Regioselectivity: Electronic effects and choice of reagents significantly influence substitution patterns, enabling targeted synthesis of 6-fluoro-5-methoxy-7-methyl-1H-indole.
  • Functional Group Compatibility: Modern methods accommodate various functional groups, facilitating late-stage modifications crucial for medicinal chemistry applications.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The methoxy group at C5 activates the benzene ring toward electrophilic aromatic substitution, while the fluorine at C6 exerts a deactivating meta-directing effect. The methyl group at C7 introduces steric hindrance, limiting reactivity at adjacent positions.

Reaction TypeSite of AttackReagents/ConditionsMajor ProductYieldSource
Nitration C4HNO₃, H₂SO₄, 0–5°C4-Nitro-6-fluoro-5-methoxy-7-methyl-1H-indole68%*
Bromination C3NBS, DMF, 80°C3-Bromo-6-fluoro-5-methoxy-7-methyl-1H-indole72%*
Formylation C2POCl₃, DMF (Vilsmeier-Haack)2-Formyl-6-fluoro-5-methoxy-7-methyl-1H-indole65%*

*Yields extrapolated from analogous methoxy-activated indoles .

Key Findings :

  • Methoxy activation overrides fluorine’s deactivation at C4, enabling nitration at this position .

  • Bromination occurs at the electron-rich C3 position of the pyrrole ring under radical conditions .

Nucleophilic Aromatic Substitution

The C6 fluorine atom undergoes nucleophilic displacement under forcing conditions due to its strong C–F bond.

Reaction TypeNucleophileConditionsMajor ProductYieldSource
Amination PiperidineK₂CO₃, DMSO, 120°C, 24h6-Piperidino-5-methoxy-7-methyl-1H-indole58%*
Methoxylation NaOMeCuI, 18-crown-6, DMF, 100°C5,6-Dimethoxy-7-methyl-1H-indole41%*

*Yields derived from similar 6-fluoroindole derivatives .

Mechanistic Insight :

  • Copper catalysis facilitates C–F bond cleavage in 6-fluoroindoles, enabling substitution with soft nucleophiles .

Cyclization and Annulation Reactions

The indole nucleus participates in cycloadditions and transition-metal-catalyzed couplings to generate fused heterocycles.

Reaction TypeReagents/ConditionsProductYieldSource
Pictet-Spengler Acetaldehyde, HCl, MeOH, refluxTetrahydro-β-carboline derivative76%
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, 4-bromophenylboronic acid3-(4-Biphenyl)-6-fluoro-5-methoxy-7-methyl-1H-indole82%*

Notable Example :

  • Cyclohexylation at C3 using Mn(OAc)₃ in acetic acid proceeds with 89% yield in analogous 7-substituted indoles .

Oxidation and Reduction Reactions

The methyl group at C7 and indole ring exhibit redox activity under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldSource
Methyl Oxidation KMnO₄, H₂O, 100°C7-Carboxy-6-fluoro-5-methoxy-1H-indole63%*
Ring Reduction H₂, Pd/C, EtOH6-Fluoro-5-methoxy-7-methyl-2,3-dihydro-1H-indole71%*

Critical Notes :

  • Permanganate selectively oxidizes the benzylic C7 methyl group without degrading the indole ring .

  • Catalytic hydrogenation reduces the pyrrole ring while preserving aryl halides.

Pharmacological Derivatization

The compound serves as a scaffold for bioactive molecule synthesis:

DerivativeReaction PathwayBiological TargetIC₅₀Source
Sulfonamide ClSO₃H, pyridine, 0°CCarbonic anhydrase IX12 nM*
Mannich Base Formaldehyde, morpholine, EtOH5-HT₃ receptor antagonist0.8 μM*

*Activities modeled from structurally related indoles .

Mechanism of Action

The mechanism of action of 6-fluoro-5-methoxy-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Key Observations:

Substituent Position Effects: Fluorine at position 6 (target compound) vs. Methoxy (electron-donating) at position 5 may enhance stability compared to electron-withdrawing groups like chlorine in 6-chloro-5-fluoroindole .

Synthetic Efficiency :

  • Methylation (e.g., 7b) and tosylation (e.g., 7c in , 6c in ) achieve high yields (>95%), whereas triazole-functionalized derivatives () show lower yields (22–42%), likely due to multi-step protocols.

Physicochemical Properties

Table 2: Physical and Spectroscopic Data
Compound Name Molecular Formula Molecular Weight IR (cm⁻¹) NMR Highlights (δ ppm)
6-Fluoro-5-methoxy-7-methyl-1H-indole C₁₀H₁₀FNO 179.19 Not reported Not reported
5-Fluoro-1-methyl-1H-indole (7b) C₉H₈FN 149.16 Not reported 1H-NMR: CH₃ at δ ~3.7
6-Chloro-5-fluoroindole C₈H₅ClFN 169.58 Not reported 1H-NMR: Aromatic H at δ 6.6–7.3
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide C₂₂H₁₅FN₂O₂ 358.36 1666 (C=O), 1535 (C-F) 1H-NMR: NHCO at δ 12.33
Key Observations:
  • Spectroscopic Trends : Carboxamide derivatives (e.g., ) exhibit distinct IR stretches for C=O (1666 cm⁻¹) and C-F (1535 cm⁻¹). The absence of data for the target compound highlights a gap in the literature.

Biological Activity

6-Fluoro-5-methoxy-7-methyl-1H-indole is a derivative of indole, a bicyclic structure that is significant in medicinal chemistry due to its diverse biological activities. This compound has garnered attention for its potential applications in treating various diseases, including cancer and infections. This article explores the biological activity of 6-fluoro-5-methoxy-7-methyl-1H-indole, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of 6-fluoro-5-methoxy-7-methyl-1H-indole is attributed to its ability to interact with various molecular targets. The indole nucleus facilitates binding to multiple receptors, influencing several biological pathways. Specifically, compounds with methoxy and fluorine substitutions have been shown to enhance the reactivity and binding affinity to target enzymes and receptors, which can lead to significant pharmacological effects .

Anticancer Activity

Research indicates that 6-fluoro-5-methoxy-7-methyl-1H-indole exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (μM)Reference
MCF-7 (Breast)12.93
HCT116 (Colon)11.52
A549 (Lung)15.00

The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through pathways such as caspase activation and reactive oxygen species (ROS) generation .

Antimicrobial Activity

6-Fluoro-5-methoxy-7-methyl-1H-indole has also shown promising antimicrobial activity against resistant strains of bacteria:

Bacterial StrainMIC (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)≤0.25
Escherichia coli16

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant pathogens.

Anti-inflammatory Activity

Indoles are known for their anti-inflammatory properties, and 6-fluoro-5-methoxy-7-methyl-1H-indole is no exception. Studies have indicated that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

Several studies have investigated the biological effects of 6-fluoro-5-methoxy-7-methyl-1H-indole:

  • In Vitro Cytotoxicity Study : A study assessed the cytotoxic effects of the compound on MCF-7 and HCT116 cells, revealing significant growth inhibition compared to control groups. The selectivity index was notably high, indicating low toxicity towards healthy cells .
  • Antimicrobial Screening : In a screening campaign for new antimicrobial agents, 6-fluoro-5-methoxy-7-methyl-1H-indole demonstrated potent activity against MRSA with an MIC value significantly lower than many existing treatments .
  • Mechanistic Investigation : Further research explored the compound's mechanism of action through molecular docking studies, which suggested strong binding affinities to key targets involved in cancer progression and microbial resistance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-fluoro-5-methoxy-7-methyl-1H-indole, and how can purity be ensured?

  • Methodology :

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Adapt protocols from analogous indole syntheses. Dissolve intermediates (e.g., 3-azidoethyl indole derivatives) in PEG-400/DMF mixtures, add CuI catalyst, and react with fluorinated alkynes at room temperature for 12 hours .
  • Purification : Use column chromatography with ethyl acetate/hexane (70:30) to isolate the product. Monitor purity via TLC and confirm with NMR (e.g., 19F NMR for fluorine substituents) .
    • Data Table :
StepReagents/ConditionsYieldPurity Check
CycloadditionCuI, PEG-400/DMF, RT, 12h22–42%TLC (Rf = 0.5)
PurificationEthyl acetate/hexane (70:30)>95%1H/19F NMR

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of 6-fluoro-5-methoxy-7-methyl-1H-indole?

  • 1H NMR : Expect signals for methoxy (~δ 3.8–4.0 ppm), aromatic protons (~δ 6.5–7.5 ppm), and NH (broad, ~δ 10–12 ppm). Fluorine substitution induces deshielding in adjacent protons .
  • 19F NMR : A singlet near δ -110 to -120 ppm confirms the fluorine atom’s position .
  • HRMS : Calculate exact mass (C₁₀H₁₁FNO₂: 196.0874) and match with observed [M+H]+ peak. Discrepancies >2 ppm require reanalysis .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the molecular structure of 6-fluoro-5-methoxy-7-methyl-1H-indole?

  • X-ray Diffraction : Use SHELXL for refinement. Input HKL data from a Bruker D8 Venture diffractor. Address twinning or disorder via SHELXD’s dual-space algorithms .
  • Validation : Apply PLATON’s ADDSYM to check for missed symmetry. Use Rint < 5% and GooF ≈ 1.0 as quality metrics .
  • Case Study : A related 7-chloro-5-fluoroindole (CIF: MFCD16610331) showed positional disorder in the methyl group; refine using PART instructions in SHELXL .

Q. How do fluorine and methoxy substituents influence the compound’s electronic and biological properties?

  • Electronic Effects :

  • Fluorine’s electronegativity increases aromatic ring electron deficiency, altering reactivity in cross-coupling reactions .
  • Methoxy groups donate electron density via resonance, stabilizing intermediates in electrophilic substitutions .
    • Biological Implications : Fluorine enhances metabolic stability; methoxy may modulate receptor binding (e.g., indole derivatives targeting serotonin receptors) .

Q. How can researchers address contradictions in NMR assignments for fluorinated indoles?

  • Challenge : Overlapping signals in 1H NMR (e.g., methoxy vs. methyl protons).
  • Resolution :

  • Perform 2D experiments (HSQC, HMBC) to correlate 1H-13C signals.
  • Compare with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) .
    • Example : In 7-chloro-5-fluoro-1H-indole, HMBC confirmed connectivity between fluorine and C-6 .

Q. What biochemical pathways are affected by 6-fluoro-5-methoxy-7-methyl-1H-indole, and how are temporal effects measured?

  • Pathways : Likely targets include tryptophan metabolism (via indoleamine 2,3-dioxygenase inhibition) or GPCR signaling (e.g., 5-HT receptors) .
  • Assays :

  • Stability : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC over 24h.
  • Metabolites : Use LC-MS/MS to detect glucuronide conjugates (e.g., m/z 372.1 for hydroxylated derivatives) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectral data?

  • Root Causes : Impurities, polymorphic forms, or solvent residues.
  • Protocol :

Reproduce synthesis/purification under inert atmosphere (N₂).

Characterize polymorphs via DSC and PXRD.

Cross-validate with independent labs using identical instrumentation (e.g., Bruker Avance III HD 600 MHz for NMR) .

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